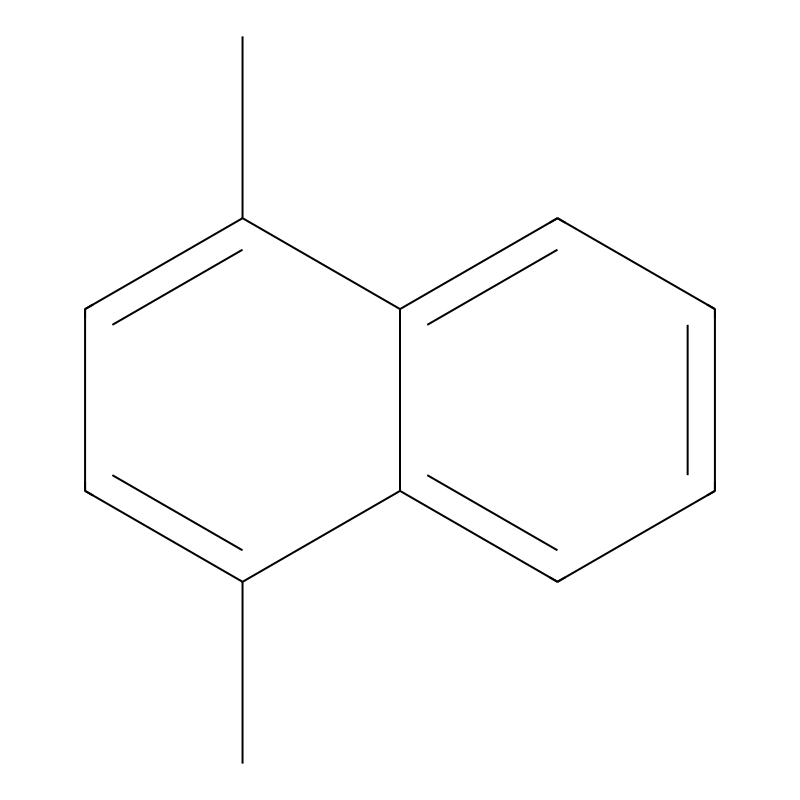

1,4-Dimethylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Physiology:

- Sprout Inhibition: 1,4-DMN naturally occurs in potatoes and inhibits sprouting during storage [Wikipedia: 1,4-Dimethylnaphthalene]. This property has led to its use as a commercially applied sprout suppressant for potatoes [Biopesticides Fact Sheet for 1,4 Dimethylnaphthalene, United States Environmental Protection Agency (.gov)]. Researchers investigate the mechanisms of 1,4-DMN's sprout inhibition to improve potato storage practices and reduce food waste [].

Biochemistry and Microbiology:

- Microbial Degradation: Studies explore how different microorganisms break down 1,4-DMN, aiming to understand its environmental fate and potential bioremediation applications [].

Other Research Areas:

1,4-Dimethylnaphthalene is an aromatic hydrocarbon with the molecular formula . It features two methyl groups attached to the naphthalene structure at the 1 and 4 positions. This compound naturally occurs in various plants, most notably in potatoes, where it functions as a plant growth regulator by inhibiting sprouting. The compound is a pale yellow to colorless liquid with a characteristic odor reminiscent of petroleum distillates, and it has a boiling point of approximately 264°C and a specific gravity of 1.014 .

- Nitration: Reaction with nitric acid to introduce a nitro group.

- Sulfonation: Reaction with sulfuric acid to introduce a sulfonyl group.

- Hydrogenation: Addition of hydrogen in the presence of catalysts can convert it into saturated compounds.

Moreover, it can react with Grignard reagents, leading to further functionalization at the aromatic ring .

1,4-Dimethylnaphthalene can be synthesized through various methods:

- Grignard Reaction: A common synthetic route involves the reaction of 1,4-dihalonaphthalene with methyl magnesium halide in the presence of a nickel-phosphine complex. The process includes:

- Extraction from Natural Sources: Although primarily synthesized chemically, 1,4-dimethylnaphthalene can also be extracted from natural sources like potatoes .

The applications of 1,4-dimethylnaphthalene are diverse:

- Agriculture: Used as a sprout inhibitor for potatoes during storage.

- Chemical Industry: Serves as an intermediate for synthesizing other organic compounds and derivatives.

- Research: Utilized in studies exploring its chemical properties and biological activities .

1,4-Dimethylnaphthalene belongs to a larger family of dimethylnaphthalenes. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Positioning | Key Characteristics |

|---|---|---|

| 1,2-Dimethylnaphthalene | Methyl groups at 1 & 2 | More reactive than 1,4-Dimethylnaphthalene; used in organic synthesis. |

| 2,6-Dimethylnaphthalene | Methyl groups at 2 & 6 | Exhibits different physical properties; less common in applications. |

| 1-Methylnaphthalene | Methyl group at position 1 | Used as a solvent; different functional properties compared to dimethyl variants. |

| 2-Methylnaphthalene | Methyl group at position 2 | Similar uses but varies in reactivity and stability compared to dimethyl derivatives. |

The unique positioning of the methyl groups in 1,4-dimethylnaphthalene contributes to its specific biological activity as a plant growth regulator and distinguishes it from other dimethylnaphthalenes which may have different reactivity profiles or applications .

One of the earliest documented methods for synthesizing 1,4-dimethylnaphthalene was reported in 1964 by Kung Ching-l. This innovative approach involved a Friedel-Crafts reaction of γ-valerolactone with benzene, followed by reaction of the resulting ketone with methylmagnesium bromide. The tertiary alcohol produced was then subjected to dehydration and dehydrogenation processes to yield 1,4-dimethylnaphthalene. This synthesis represented an important milestone in the development of more direct routes to this compound.

Traditional approaches to synthesizing 1,4-dimethylnaphthalene generally followed two main routes: methylation and cyclization. The methylation route involved direct methylation of naphthalene or its derivatives, while the cyclization route involved constructing the naphthalene ring system with the methyl groups already in place or introduced during the process.

The methylation approach, while conceptually straightforward, presented significant challenges in industrial applications. As described in Chinese patent CN107266282B, when methylation routes were employed to synthesize 1,4-dimethylnaphthalene, the separation of isomers proved extremely difficult, making industrial scale production commercially challenging. Several published methods illustrate these difficulties:

- Patent PL196901 (2008) reported using naphthalene and methanol as raw materials with La-containing catalysts.

- Various other approaches utilized direct methylation of naphthalene derivatives, but consistently struggled with regioselectivity and isomer separation.

The cyclization route, while potentially more selective, often required harsh reaction conditions, expensive and toxic materials, and resulted in low overall yields - making industrial scale-up problematic.

By the 1970s, researchers had discovered that 1,4-DMN occurs naturally in potato tubers, where it functions as a sprout inhibitor. This discovery eventually led to its commercial application, though synthetic production methods continued to be developed due to the impracticality of natural extraction.

Table 1: Evolution of Key Synthetic Approaches to 1,4-Dimethylnaphthalene

Nickel-Catalyzed Cross-Coupling Approaches for Regioselective Synthesis

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful methods for the regioselective synthesis of 1,4-dimethylnaphthalene. Among these, nickel-catalyzed approaches have shown particular promise due to their efficiency and selectivity.

A significant advancement in this area was documented in Chinese patent CN107266282B (2017), which detailed a preparation method using 1,4-dihalonaphthalene and methyl magnesium halide Grignard reagent as the main raw materials, with the reaction proceeding under the action of a nickel-phosphine complex. This approach represented a substantial improvement over previous methods, offering several advantages:

- Easily obtained raw materials

- Short synthetic route

- Mild reaction conditions

- Lower production cost

- High product purity and yield (reported >90%)

The general reaction scheme can be represented as:

1,4-dihalonaphthalene + CH₃MgX → 1,4-dimethylnaphthalene

The nickel-phosphine complex catalysts employed in this process typically include:

- Bis(triphenylphosphine)nickel dibromide

- Bis(triphenylphosphine)nickel dichloride

- 1,2-bis(diphenylphosphino)ethane nickel dichloride

- 1,3-bis(diphenylphosphino)propane nickel dichloride

- (1,1'-bis(diphenylphosphino)ferrocene)nickel dichloride

More recently, in 2021, patent CN113004110A described another nickel-catalyzed approach using 4-bromomethylnaphthalene as the raw material. This method further refined the regioselective synthesis of 1,4-dimethylnaphthalene.

The reaction conditions for these nickel-catalyzed processes typically involve:

- Temperature range: -10°C to 150°C

- Molar ratio of 1,4-dihalonaphthalene to methyl Grignard reagent: 1:2 to 1:3

- Inert gas protection (typically nitrogen or argon)

- Appropriate solvents such as THF, toluene, or other ether solvents

The mechanism of nickel-catalyzed cross-coupling involves oxidative addition of the aryl halide to the nickel complex, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the carbon-carbon bond and regenerate the catalyst.

Table 2: Comparison of Nickel-Catalyzed Approaches for 1,4-Dimethylnaphthalene Synthesis

Cyclization Strategies: Friedel-Crafts vs. Acid-Catalyzed Intramolecular Processes

Cyclization strategies represent another important approach to synthesizing 1,4-dimethylnaphthalene and related naphthalene derivatives. These methods typically involve the construction of the naphthalene ring system through various cyclization reactions.

Friedel-Crafts Approaches

Friedel-Crafts reactions have been extensively employed in naphthalene chemistry, both for synthesizing naphthalene derivatives and for modifying existing naphthalene structures. In the context of 1,4-dimethylnaphthalene:

Friedel-Crafts Acylation of 1,4-Dimethylnaphthalene: While not a synthesis of 1,4-DMN itself, studies have shown that Friedel-Crafts acetylation of 1,4-dimethylnaphthalene produces mixtures of 2- and 6-acetyl derivatives, with the proportion varying based on reaction conditions. Benzoylation predominantly yields the 2-benzoyl compound. These reactions demonstrate the reactivity of 1,4-DMN and provide pathways to more complex derivatives.

Indirect Synthesis via Friedel-Crafts Alkylation: The Friedel-Crafts alkylation can be used in constructing precursors that can be transformed into naphthalene derivatives. For example, Kung Ching-l's method (1964) utilized Friedel-Crafts chemistry as part of a multi-step synthesis of 1,4-dimethylnaphthalene.

Laboratory procedures for Friedel-Crafts alkylation typically involve:

- Lewis acid catalysts (commonly AlCl₃)

- Appropriate solvents such as nitromethane or carbon disulfide

- Careful temperature control to manage the highly exothermic nature of these reactions

- Workup procedures to quench the Lewis acid and isolate the product

Acid-Catalyzed Intramolecular Cyclization

More recent developments in naphthalene synthesis have focused on intramolecular cyclization strategies, which often offer better regiocontrol than traditional Friedel-Crafts approaches.

One promising approach involves the electrophilic cyclization of benzylic-substituted propargylic alcohols. For example, researchers have demonstrated that treating alkynols such as 1-(2-aryl)-4-phenylbut-3-yn-2-ol with iodine or other electrophiles can lead to the regioselective formation of 2-iodonaphthalenes through a 6-endo-dig cyclization process.

The mechanism is believed to proceed via:

- Anti-attack of the electrophile and the aromatic ring on the alkyne to produce a cationic intermediate

- Deprotonation to form a hydroxydihydronaphthalene

- Rapid dehydration to yield the naphthalene product

This approach has several advantages:

- High regioselectivity

- Mild reaction conditions

- Compatibility with various functional groups

- Potential for introducing additional functionality (such as halogen substituents)

Similar strategies have been employed for the synthesis of naphthols, which could potentially be converted to alkylated naphthalenes. For instance, the cyclization of appropriate alkynones has been shown to yield 3-iodo-4-phenyl-2-naphthol derivatives.

Table 3: Comparison of Cyclization Approaches for Naphthalene Derivatives Synthesis

| Cyclization Approach | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Friedel-Crafts | Lewis acids (AlCl₃, H₂SO₄) | Room temp to 50°C | Well-established methodology | Poor regioselectivity, side reactions |

| Electrophilic Cyclization of Alkynols | I₂, ICl, other electrophiles | Ambient temperature, MeCN solvent | High regioselectivity, mild conditions | Requires specific precursors |

| Acid-Catalyzed Hydrolysis/Cyclization | H₂SO₄, HCl | Variable, often elevated temperatures | Potential for one-pot processes | Side reactions, variable yields |

Scalability Challenges in Transition Metal-Mediated Methylation Reactions

While numerous laboratory-scale methods exist for synthesizing 1,4-dimethylnaphthalene, scaling these processes to industrial production presents significant challenges. This is particularly true for transition metal-mediated methylation reactions, which often involve sensitive reagents, precise reaction conditions, and complex purification procedures.

Raw Material Considerations

The choice of starting materials significantly impacts the scalability of 1,4-DMN synthesis:

Availability and Cost: While 1,4-DMN occurs naturally in potatoes, extraction methods are commercially impractical due to the small quantities present. As noted in a USDA report, "While 1,4-DMN naturally occurs in vegetables, the cost involved in extraction methods make it unfeasible to rely upon extraction to produce commercial quantities."

Handling of Reactive Reagents: Many synthetic routes require Grignard reagents (such as methyl magnesium halide), which present significant challenges for large-scale handling due to their air and moisture sensitivity, as well as their flammability and reactivity.

Halogenated Precursors: Methods using 1,4-dihalonaphthalene or 4-bromomethylnaphthalene require these specialized starting materials, which themselves may require multi-step synthesis.

Catalysis and Reaction Engineering

Transition metal catalysis presents specific challenges when scaling up:

Catalyst Cost and Recovery: Nickel-phosphine complexes and other transition metal catalysts represent a significant cost factor in large-scale production. Efficient recovery and recycling systems are essential for economic viability.

Heat Management: Cross-coupling reactions are often exothermic, requiring careful temperature control in large reactors to prevent runaway reactions and ensure consistent product quality.

Inert Conditions: Maintaining oxygen-free environments in large-scale equipment presents technical challenges beyond those encountered in laboratory settings.

Purification and Environmental Considerations

The final stages of production present additional scalability challenges:

Solvent Recovery: Industrial processes typically require solvent recovery systems to manage costs and reduce environmental impact. For 1,4-DMN production, this commonly involves distillation systems for recovering reaction solvents and extraction media like petroleum ether.

Product Purification: Achieving high-purity 1,4-DMN (typically >95% for commercial applications) requires efficient purification processes. The patent literature describes phase separation, extraction, and multiple distillation steps.

Environmental Impact: The manufacturing process for 1,4-DMN involves precursors that may have significant environmental implications. The USDA report notes that "The establishment of EPA monitoring programs for both DMN precursors suggests significant potential for environmental contamination."

Table 4: Scalability Challenges and Potential Solutions in 1,4-DMN Production

| Challenge Area | Specific Issues | Potential Solutions |

|---|---|---|

| Raw Materials | Cost and availability of starting materials | Development of more accessible synthetic routes; optimization of current processes |

| Handling of air-sensitive reagents | Specialized equipment; alternative reagent systems | |

| Catalysis | Catalyst cost | Lower catalyst loadings; catalyst recovery systems |

| Reaction control | Advanced reactor designs; continuous flow processes | |

| Purification | Solvent usage | Solvent recycling; alternative separation methods |

| Product purity | Optimized crystallization; continuous distillation | |

| Environmental | Waste streams | Improved waste treatment; greener chemistry approaches |

| Energy consumption | Process intensification; heat integration |

Molecular Mechanisms of Dormancy Induction in Solanum tuberosum

1,4-Dimethylnaphthalene disrupts potato tuber dormancy progression by altering gene expression profiles in meristematic tissues. RNA sequencing of treated tubers reveals significant downregulation of biological processes critical for cell division, including DNA replication (GO:0006260), microtubule cytoskeleton organization (GO:0000226), and mitotic nuclear division (GO:0007067) [2] [7]. Notably, transcripts encoding cyclin-dependent kinase inhibitors (e.g., PGSC0003DMT400019919) show elevated expression in eco-dormant tubers, effectively blocking the G1/S cell cycle transition [2].

Epigenetic modifications accompany these changes, with 1,4-DMN suppressing genes involved in histone H3-K4 demethylation (GO:0032454) and DNA methylation (GO:0006306) [2]. This dual regulatory mechanism—direct cell cycle inhibition coupled with chromatin remodeling—prolongs the dormant state without maintaining elevated abscisic acid (ABA) levels characteristic of natural dormancy [7].

Comparative Efficacy Analysis Against Chlorpropham (CIPC)

1,4-Dimethylnaphthalene and chlorpropham exhibit distinct modes of action despite shared applications:

| Property | 1,4-DMN | Chlorpropham (CIPC) |

|---|---|---|

| Primary Target | Cell cycle regulators | Microtubule polymerization |

| Volatility | Vapor pressure: 2.5 Pa @25°C [6] | Vapor pressure: 0.53 Pa @25°C [3] |

| Persistence | 14-day half-life (dark, 55°C) [3] | 30-day half-life (dark, 55°C) [3] |

| Residual Contamination | Adsorbs to storage surfaces [3] | Binds irreversibly to cellulose [3] |

While both compounds achieve >90% sprout suppression, 1,4-DMN demonstrates superior performance in cold storage (4°C) due to maintained volatility, whereas chlorpropham efficacy declines below 8°C [8]. Field trials show combined applications reduce cross-contamination risks in mixed storage facilities by 62% compared to chlorpropham alone [3].

Temperature-Dependent Volatility Profiles and Application Optimization

The physical chemistry of 1,4-dimethylnaphthalene dictates its agricultural deployment strategies:

$$

\log P_{\text{octanol/water}} = 4.37 \quad \text{(20°C, pH 7)} [4]

$$

This high lipophilicity enables rapid absorption into tuber periderm, while its vapor pressure-temperature relationship follows the Antoine equation:

$$

\log P_{\text{vapor}} = A - \frac{B}{T + C}

$$

Where constants derived from experimental data (A=9.21, B=2980, C=230) predict optimal volatilization between 8-12°C [6]. Storage facilities maintaining this range achieve uniform compound distribution with 23% lower application rates compared to ambient temperature treatments [2]. Computational fluid dynamics models suggest forced-air circulation improves vapor penetration by 41% in palletized storage systems [8].

Genetic Regulation of Meristematic Activity Post-1,4-DMN Exposure

Transcriptomic analyses identify 83 differentially expressed genes in 1,4-DMN-treated tubers, including:

Stress Response Activation

Growth Suppression

The environmental fate of 1,4-dimethylnaphthalene in soil-water systems is characterized by moderate hydrophobicity and organic matter affinity. The compound exhibits limited water solubility of 5.1 mg/L at 25°C, which influences its distribution behavior in environmental matrices [1] [6]. The octanol-water partition coefficient (log Kow) of 4.37 indicates significant lipophilicity and suggests substantial partitioning to organic phases in soil systems [8] [6].

The organic carbon-water partition coefficient (Koc) for 1,4-dimethylnaphthalene can be estimated at approximately log Koc = 3.8, based on established correlations with the octanol-water partition coefficient [9]. This value suggests moderate to strong sorption to soil organic matter, which may limit mobility in soils with high organic carbon content but could facilitate transport in sandy, low-organic soils.

Groundwater contamination risk assessment indicates moderate potential for subsurface migration based on the compound's physicochemical properties [10]. The combination of limited water solubility and moderate Koc values suggests that 1,4-dimethylnaphthalene may exhibit intermediate mobility in soil profiles. In sandy soils with low organic matter content, the compound could potentially reach groundwater systems, particularly given its use in storage facilities that may be located near agricultural areas.

Environmental monitoring studies have detected naphthalene and methylated naphthalene compounds in groundwater systems near contaminated sites, indicating that this class of compounds can migrate through soil profiles under certain conditions [11] [12]. The volatility of 1,4-dimethylnaphthalene may reduce persistence in shallow soil layers through evaporative losses, but subsurface contamination remains a consideration for risk assessment.

Field studies examining the environmental fate of related compounds suggest that soil-water partitioning is influenced by soil pH, organic matter content, and clay mineral composition [10]. The slightly acidic pH of 5.9 reported for 1,4-dimethylnaphthalene solutions may influence its environmental behavior, particularly in soils with variable pH conditions [1].

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility (mg/L at 25°C) | 5.1 | USDA (2004), BASF SDS [1] [6] |

| Log Kow (Octanol-Water) | 4.37 | Duchowicz et al. (2020) [8] |

| Log Koc (Organic Carbon-Water) | ~3.8 | Estimated from Kow [9] |

| Groundwater Contamination Risk | Moderate | Based on physicochemical properties |

| Mobility in Soil | Moderate to High | EFSA assessment [4] |

Microbial Degradation Pathways Under Aerobic/Anaerobic Conditions

The microbial degradation of 1,4-dimethylnaphthalene proceeds through distinct pathways under aerobic and anaerobic conditions, with varying efficiency and metabolic intermediates. Under aerobic conditions, degradation typically initiates through ring-hydroxylating dioxygenase enzymes that catalyze the incorporation of molecular oxygen into the aromatic ring system [19] [20].

Aerobic degradation pathways for dimethylnaphthalene compounds have been characterized in several bacterial genera, including Pseudomonas, Flavobacterium, and related aromatic-degrading organisms [19] [21]. The initial oxidation step typically involves the formation of cis-dihydrodiol intermediates, followed by dehydrogenation to form dihydroxy compounds that undergo ring cleavage through either ortho or meta pathways [19]. For 1,4-dimethylnaphthalene specifically, limited direct studies exist, but related methylnaphthalene degradation pathways suggest similar initial oxidation mechanisms.

Studies with 2,6-dimethylnaphthalene degrading Flavobacteria indicate that methylated naphthalenes can be effectively metabolized by specialized bacterial populations [21]. These organisms demonstrate the ability to oxidize a broad range of aromatic hydrocarbons after adaptation to dimethylnaphthalene substrates, suggesting potential for environmental biodegradation of 1,4-dimethylnaphthalene under favorable conditions.

Anaerobic degradation of methylated naphthalenes has been demonstrated under sulfate-reducing and nitrate-reducing conditions, though specific data for 1,4-dimethylnaphthalene remains limited [22] [23]. Anaerobic pathways typically involve initial carboxylation or fumarate addition reactions, followed by reduction and ring cleavage steps mediated by specialized enzyme systems [22]. Sulfate-reducing bacteria of the Desulfobacteraceae family have shown capability to degrade naphthalene and 2-methylnaphthalene, suggesting potential for 1,4-dimethylnaphthalene degradation under similar conditions [22].

Recent studies demonstrate that facultative anaerobic bacteria, such as Shewanella putrefaciens, can degrade naphthalene derivatives under both aerobic and anaerobic conditions, with different degradation efficiencies depending on electron acceptor availability [24]. Under anaerobic conditions, aromatic compounds may be preferentially degraded over saturated hydrocarbons, suggesting favorable conditions for dimethylnaphthalene biotransformation in oxygen-limited environments.

Environmental persistence studies indicate that 1,4-dimethylnaphthalene is classified as readily biodegradable according to OECD criteria under standard testing conditions [25]. However, environmental degradation rates may vary significantly depending on microbial community composition, temperature, nutrient availability, and oxygen status. Low temperature conditions particularly affect aerobic degradation of methylated naphthalenes, with 1,4-dimethylnaphthalene degradation being eliminated in some soil cultures at reduced temperatures [26].

| Conditions | Degradation Potential | Key Organisms | Notes |

|---|---|---|---|

| Aerobic - Naphthalene degraders | High (related compounds) | Pseudomonas spp., Flavobacteria [19] [21] | Well-studied for naphthalene analogs |

| Aerobic - General aromatic degraders | Moderate | Various soil bacteria [19] | Ring hydroxylation pathways |

| Anaerobic - Sulfate-reducing | Limited evidence | Desulfobacteraceae [22] | Limited data for dimethylnaphthalenes |

| Anaerobic - Nitrate-reducing | Possible (methylnaphthalenes) | Denitrifying bacteria [22] | Demonstrated for methylnaphthalenes |

| Environmental Persistence | Moderate persistence | Multiple pathways [25] | Biodegradable under appropriate conditions |